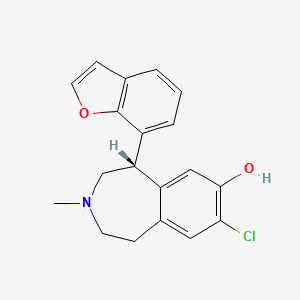

N-Desmethyl-PK 11195

Übersicht

Beschreibung

Synthesis Analysis

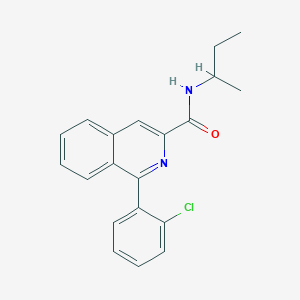

The synthesis of isoquinoline derivatives, such as “N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide”, often involves multiple steps starting from simpler compounds . For instance, the precursor “1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate” was synthesized in five steps starting from "2-chlorobenzophenone" . The precursor “N-methyl-sec-butylamine” was prepared from “sec-butylamine” by reaction with “ethyl chloroformate” followed by reduction with "LiAlH4" .Molecular Structure Analysis

The molecular structure of “N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide” consists of a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. The exact arrangement of these atoms gives the compound its unique properties and reactivity.Chemical Reactions Analysis

“N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide” is an isoquinoline carboxamide that binds selectively to the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO . This binding property is utilized in various chemical reactions and biological studies .Physical And Chemical Properties Analysis

“N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide” has a density of 1.2±0.1 g/cm3, a boiling point of 511.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 78.3±3.0 kJ/mol, and it has a flash point of 263.3±28.7 °C . The compound has a molar refractivity of 103.9±0.3 cm3, and its polar surface area is 33 Å2 .Wissenschaftliche Forschungsanwendungen

Neuroinflammatorische Bildgebung in der Migräneforschung

N-Desmethyl-PK 11195: wurde in der Erforschung von Neuroinflammation, insbesondere im Zusammenhang mit Migränekopfschmerzen, eingesetzt. Mithilfe der PET-Bildgebung mit dieser Verbindung können Forscher die Mikroglia-Aktivierung im Gehirn untersuchen, die eine Reaktion auf die neurogene Entzündung ist, von der angenommen wird, dass sie ein Schlüsselfaktor bei der Entstehung von Migräneschmerzen ist .

Gehirnverletzung und Erholung

Die Fähigkeit der Verbindung, an periphere Benzodiazepin-Rezeptoren zu binden, macht sie zu einem wertvollen Werkzeug in bildgebenden Studien für Hirnverletzungen. So wurde sie beispielsweise verwendet, um aktivierte Mikroglia in einem Rattenmodell für Hirnverletzungen zu visualisieren, das durch Ethanol-Injektion induziert wurde, wodurch Einblicke in die Entzündungsprozesse gewonnen werden, die auf solche Verletzungen folgen .

Diagnose neurologischer Erkrankungen

This compound: PET-Bildgebung kann möglicherweise als diagnostisches Werkzeug für verschiedene neurologische Erkrankungen dienen, die mit Neuroinflammation zusammenhängen. Dazu gehören Alzheimer-Krankheit, Schlaganfall, Parkinson-Krankheit, Schädel-Hirn-Trauma, Rückenmarksverletzung und Multiple Sklerose, bei denen die Aktivierung von Gliazellen eine bedeutende Rolle spielt .

Wirkmechanismus

Target of Action

N-Desmethyl-PK 11195, also known as N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide or 3-Isoquinolinecarboxamide, 1-(2-chlorophenyl)-N-(1-methylpropyl)-, is a potent ligand for the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO .

Mode of Action

The compound binds specifically to the TSPO, exhibiting high affinity for the PBR in all species . The exact function of TSPO is still unclear, but it is known that the levels of PK binding sites in rat brains significantly increase in case of neuronal damage . This is associated with a macrophage invasion that occurs after the brain insult .

Biochemical Pathways

It is known that the compound has anti-inflammatory properties and can reverse the suppression of apoptosis by bcl-2 . It is also used as a tracer to study stroke, tumors, and diseases involving cell loss, such as Parkinson’s disease .

Pharmacokinetics

It is known that the compound can be labeled at the nitrogen position with a 11c-methyl group derived from 11c-methyliodide . The reaction vessel is preloaded with 1 mg this compound, which is dissolved in 0.4 mL DMSO and 10 mg finely powdered KOH . The whole reaction mixture is heated for 1.5 min at 90°C and then purified .

Result of Action

It is known that the compound enhances the susceptibility of cells to apoptosis induction by dna damaging agents . It also binds to monocytes and following lesioning its binding is up-regulated in brain macrophages and activated microglia .

Action Environment

The action environment of this compound is primarily at the outer mitochondrial membrane

Zukünftige Richtungen

The future directions of “N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide” research could involve further exploration of its binding properties and potential applications in neuroscience and medicinal chemistry. Its role as a marker of neuronal damage suggests potential uses in the diagnosis and treatment of neurodegenerative diseases .

Biochemische Analyse

Biochemical Properties

N-Desmethyl-PK 11195 is known to interact with various enzymes, proteins, and other biomolecules. This interaction plays a crucial role in various biochemical reactions .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been reported to promote mitochondrial apoptosis and block P-glycoprotein (Pgp)-mediated drug efflux to chemosensitize cancer cells . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to plasma-membrane sites in Pgp-expressing cells, stimulates Pgp-associated adenosine triphosphatase (ATPase) activity, and causes conformational changes in Pgp . This suggests that this compound modulates Pgp-mediated efflux by direct transporter interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the level of unmetabolized this compound decreased slowly over time after injection . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the bactericidal activity of this compound was correlated to the total weekly dose and was not influenced by the frequency of administration . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It broadly inhibits adenosine triphosphate (ATP)-binding cassette (ABC) transporters in hematologic cancer cell lines and primary leukemia-cell samples, including multidrug resistance protein (MRP), breast cancer resistance protein (BCRP), and/or Pgp .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is eliminated both through the renal and hepatobiliary systems . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily at the outer mitochondrial membrane where it binds to the peripheral benzodiazepine receptor (PBR) . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

N-butan-2-yl-1-(2-chlorophenyl)isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSIYNJKCPZOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Cyclohexylphenyl){[3-(Methylsulfonyl)phenyl]carbamoyl}amino]methyl}-N-(1h-Tetrazol-5-Yl)benzamide](/img/structure/B1679352.png)

![8-[4-(3-Phenylprop-2-ynoxy)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679353.png)

![8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679354.png)

![8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679355.png)

![1-[3-[(5-bromo-2-pyridinyl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea](/img/structure/B1679357.png)